molecular formula C13H21N7O2 B10835063 methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate

methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate

Cat. No.: B10835063
M. Wt: 307.35 g/mol
InChI Key: QYAYANIDXCPTDU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

“PMID27998201-Compound-1” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

Methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate is a synthetic compound that belongs to the class of triazines, known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is compiled from various scientific sources and databases to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N7O2C_{13}H_{21}N_7O_2 with a molecular weight of 305.36 g/mol. The compound features a triazine core substituted with propan-2-ylamino groups and a cyanoglycinate moiety, which contributes to its biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC13H21N7O2C_{13}H_{21}N_7O_2
Molecular Weight305.36 g/mol
CAS NumberNot specified

Pharmacological Profile

Research indicates that compounds containing triazine structures exhibit a range of biological activities, including:

  • Antitumor Activity : Triazine derivatives have been studied for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
  • Antimicrobial Properties : Many triazine compounds show efficacy against various bacterial and fungal strains.
  • Antihypertensive Effects : Some derivatives are being explored for their ability to lower blood pressure through vasodilation mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors in the body, altering signaling pathways that lead to therapeutic effects.
  • DNA Interaction : Some studies suggest that triazine derivatives can intercalate with DNA, disrupting replication in cancer cells.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar triazine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
    • The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy :
    • Research conducted on a series of triazine compounds showed promising results against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL, indicating strong antimicrobial potential.
  • Cardiovascular Effects :
    • A study assessed the antihypertensive effects of triazine derivatives in hypertensive rat models.
    • Results indicated a significant reduction in systolic blood pressure after administration over four weeks.

In Silico Studies

In silico approaches have been employed to predict the biological activity of this compound using molecular modeling techniques. These studies suggest:

  • ADME Properties : Predictions indicate favorable absorption and distribution characteristics with low toxicity profiles.
  • Binding Affinity : Molecular docking simulations have shown promising binding affinities to target proteins involved in cancer progression and microbial resistance.

Properties

Molecular Formula

C13H21N7O2

Molecular Weight

307.35 g/mol

IUPAC Name

methyl 2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate

InChI

InChI=1S/C13H21N7O2/c1-8(2)15-11-17-12(16-9(3)4)19-13(18-11)20(7-14)6-10(21)22-5/h8-9H,6H2,1-5H3,(H2,15,16,17,18,19)

InChI Key

QYAYANIDXCPTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N(CC(=O)OC)C#N)NC(C)C

Origin of Product

United States

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